molecular formula C15H12F2N2O2 B2634820 N,N'-bis(2-fluorophenyl)propanediamide CAS No. 152167-97-0

N,N'-bis(2-fluorophenyl)propanediamide

Cat. No. B2634820
Key on ui cas rn: 152167-97-0
M. Wt: 290.27
InChI Key: YBFCTDUWOLIFKW-UHFFFAOYSA-N
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Patent
US07964625B2

Procedure details

100 mmol 2-fluoroaniline and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(2-fluoro-phenyl)-malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 9.9 g N1,N3-di(2-fluoro-phenyl)-malonamide was obtained (yield 68.2%, purity 99.3%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:9]([O:17]CC)(=O)[CH2:10][C:11]([O:13]CC)=O>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:11](=[O:13])[CH2:10][C:9]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[F:1])=[O:17]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(CC(=O)NC1=C(C=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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